molecular formula C18H13ClN2O3 B5717691 N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide

Cat. No. B5717691
M. Wt: 340.8 g/mol
InChI Key: IGJTYECNPMHUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It has been shown to have potential therapeutic applications in cancer treatment, as well as in the treatment of other diseases.

Mechanism of Action

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), which plays a critical role in the regulation of gene expression. By inhibiting PCAF, N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide prevents the acetylation of histone proteins, which leads to changes in gene expression and ultimately inhibits cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, as well as to reduce inflammation in animal models of sepsis.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer to cells or animals. However, one limitation is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are many potential future directions for the study of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide. One area of research could be to investigate its efficacy in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research could be done to determine its potential therapeutic applications in other diseases, such as viral infections or inflammatory disorders. Finally, more research is needed to fully understand the mechanism of action of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide and to identify other potential targets for this small molecule inhibitor.

Synthesis Methods

The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide involves the reaction of 2-chlorobenzoyl chloride with 3-amino-phenol to form 3-[(2-chlorobenzoyl)amino]phenol. This intermediate is then reacted with furfurylamine in the presence of sodium hydride to form N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide.

Scientific Research Applications

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[3-[(2-chlorobenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c19-15-8-2-1-7-14(15)17(22)20-12-5-3-6-13(11-12)21-18(23)16-9-4-10-24-16/h1-11H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJTYECNPMHUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.